N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide
Description
N-(4-(4-Isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 4-isopropylphenyl group at the 4-position and a 4-methoxybenzamide moiety at the 2-position. This structure combines lipophilic (isopropylphenyl) and polar (methoxybenzamide) features, which may influence its pharmacokinetic and pharmacodynamic properties. Its synthesis likely follows established thiazole-amide coupling strategies, as seen in related compounds .
Properties
IUPAC Name |
4-methoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13(2)14-4-6-15(7-5-14)18-12-25-20(21-18)22-19(23)16-8-10-17(24-3)11-9-16/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGKPMGJGELHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylphenyl and methoxybenzamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide, focusing on substituent variations, physicochemical properties, and biological activities:
Key Observations:
Electron-withdrawing groups (e.g., bromo in compound 50) correlate with NF-κB activation, suggesting electronic modulation of target interactions . Methoxy groups (e.g., in 13f and the cardioprotective analog ) are associated with enzyme inhibition and cardioprotection, possibly due to hydrogen-bonding interactions.
Physicochemical Properties :
- Melting points for analogs range widely (e.g., 117–193°C ), influenced by crystallinity and substituent bulk. The isopropyl group may lower melting points compared to trimethoxy derivatives.
- IR and NMR data (e.g., νC=O at ~1663–1682 cm⁻¹ , absence of νS-H in thione tautomers ) confirm structural integrity in related compounds.
Biological Implications :
- Thiazole-amide compounds with bulky aryl groups (e.g., 4-isopropylphenyl) may exhibit steric hindrance, affecting target binding compared to smaller substituents like methyl .
- Hybrid scaffolds (e.g., dioxolo-benzo-thiazole in GSK735826A ) demonstrate the versatility of thiazole cores in multi-target drug design.
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methoxybenzamide is a thiazole derivative known for its diverse biological activities. Thiazoles, characterized by their five-membered heterocyclic structure containing sulfur and nitrogen, have been extensively studied due to their potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The compound is defined by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 336.45 g/mol |
| Density | 1.032 g/cm³ |
| Boiling Point | 339.4 °C at 760 mmHg |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form a thiazole derivative, which is then reacted with 4-methoxybenzoyl chloride. This method allows for the efficient production of the compound in a laboratory setting.
Antibacterial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antifungal Activity
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Preliminary data suggest that it inhibits the growth of common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of fungal cell membrane integrity.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Studies indicate that it reduces the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. In vitro assays have shown that it inhibits cell proliferation in breast cancer and lung cancer models. The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Case Studies
- Antibacterial Efficacy : A study conducted on a panel of bacteria revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : In a comparative study, this compound was found to be more effective than standard antifungal agents against C. albicans, with an MIC of 16 µg/mL.
- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
Research Findings
Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity. Modifications at the aromatic rings have been shown to influence potency and selectivity towards specific biological targets.
Table 2: Comparative Biological Activities
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anti-inflammatory Effect (Paw Swelling Reduction %) |
|---|---|---|---|
| This compound | 8 - 32 | 16 | 50% |
| Standard Antibiotic (e.g., Amoxicillin) | 16 - 64 | Not applicable | Not applicable |
| Standard Antifungal (e.g., Fluconazole) | Not applicable | 32 | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
